molecular formula C8H14F3N B3247033 Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine CAS No. 1807888-04-5

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

Cat. No.: B3247033
CAS No.: 1807888-04-5
M. Wt: 181.20
InChI Key: CZGOAYQUWPMQDF-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((1R,2S)-2-(Trifluoromethyl)cyclohexyl)methanamine is a chiral cycloalkylamine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a stereochemically defined cyclohexyl ring system substituted with a trifluoromethyl group and a primary amine-containing methyl chain, a structural motif commonly associated with bioactive molecules. The trifluoromethyl group is widely employed in drug design for its ability to modulate electronic properties, lipophilicity, and metabolic stability . Compounds with the cycloalkylamine scaffold are frequently investigated as potent and selective inhibitors for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) . This mechanism is a primary target for research into novel therapeutic agents for central nervous system (CNS) disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). As such, this chemical serves as a critical intermediate or a lead compound for the design and synthesis of novel psychoactive substances and neuropharmacological tools. Its research value lies in its potential to help elucidate the structure-activity relationships (SAR) of transporter binding and inhibition. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Safety Information: Please consult the Safety Data Sheet (SDS) prior to handling. Researchers should conduct all risk assessments to ensure safe laboratory practices.

Properties

IUPAC Name

[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h6-7H,1-5,12H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGOAYQUWPMQDF-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine can be synthesized using various methods, including:

  • Reduction: Starting with the corresponding nitro compound, this method involves reduction in the presence of catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂). The reaction is typically carried out at ambient temperature and pressure conditions.

  • Grignard Reaction: Using organomagnesium compounds to introduce the trifluoromethyl group, followed by cyclization to form the cyclohexyl ring.

Industrial Production Methods

For large-scale production, continuous flow reactors can be employed to maintain reaction efficiency and scalability. Common industrial methods also include:

  • Catalytic Hydrogenation: This method utilizes metal catalysts and high-pressure hydrogenation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine can undergo oxidation reactions, converting it to its corresponding oxime or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Further reduction can result in the formation of amines or alcohols under catalytic conditions.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexyl ring or replace the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: KMnO₄, nitric acid (HNO₃)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Major Products

These reactions often yield products such as trifluoromethylated cyclohexanones, cyclohexanols, and corresponding amines, which can be further utilized in synthesis.

Scientific Research Applications

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine finds applications across diverse scientific fields:

  • Chemistry: Serves as an intermediate in the synthesis of various complex organic molecules, especially in the pharmaceutical industry.

  • Biology: Investigated for its potential as a biochemical probe to study the behavior of trifluoromethyl groups in biological systems.

  • Medicine: Has promising applications in the development of novel therapeutics, particularly due to its ability to interact with specific biological targets.

  • Industry: Used in the manufacture of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine involves:

  • Molecular Targets: Primarily targets enzymes and receptors that interact with the trifluoromethyl group, influencing biological pathways.

  • Pathways Involved: Modulation of signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and G-protein coupled receptors (GPCRs), is common.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : Cyclopropanemethanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- (CAS 681806-71-3)
  • Structure : Cyclopropane ring with fluorine at C2, phenyl group at C1, and methanamine substituent.
  • Key Features : Smaller ring system (cyclopropane), fluorine substituent, and aromatic phenyl group.
  • Molecular Weight : 165.21 g/mol .
Compound B : (R)-2,2,2-Trifluoro-1-P-tolylethanamine (CAS 1389852-29-2)
  • Structure : Ethanamine backbone with trifluoromethyl and p-tolyl (4-methylphenyl) groups.
  • Key Features : Linear chain, trifluoromethyl group, and aromatic p-tolyl substituent.
  • Molecular Weight : ~189 g/mol (calculated) .
Target Compound : Rel-((1R,2S)-2-(Trifluoromethyl)cyclohexyl)methanamine
  • Structure : Cyclohexyl ring with trifluoromethyl at C2 and methanamine at C1.
  • Key Features: Larger cyclohexane ring (reduced ring strain vs. cyclopropane), trifluoromethyl group (bulkier than fluorine), and non-aromatic scaffold.
  • Inferred Molecular Weight : ~209 g/mol (estimated).

Physicochemical Properties

Property Compound A Compound B Target Compound (Inferred)
Density (g/cm³) 1.12 ± 0.1 Not reported ~1.15–1.25 (higher due to CF₃)
Boiling Point (°C) 246.3 ± 33.0 Not reported >260 (larger ring, higher MW)
pKa 10.36 ± 0.29 Not reported ~9.5–10.0 (CF₃ may lower basicity)
Key Observations:
  • Substituent Impact : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability relative to Compound A’s fluorine .
  • Aromaticity : Compound B’s p-tolyl group may confer π-π stacking interactions absent in the target’s aliphatic cyclohexane.

Biological Activity

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl moiety, which contributes to its lipophilicity and potential receptor interactions. The IUPAC name provides insight into its stereochemistry, which is crucial for its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems. Its structural similarity to other known compounds suggests it could act as a modulator of specific receptors, particularly in the central nervous system.

Potential Targets:

  • Cannabinoid Receptors : Preliminary studies suggest that analogs may exhibit binding affinity to cannabinoid receptors (CB1), which are implicated in various physiological processes including pain modulation and appetite regulation .
  • Adrenergic Receptors : The compound may also influence adrenergic signaling pathways, potentially affecting cardiovascular functions and stress responses.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cellular responses through receptor activation or inhibition. For example:

  • Cell Proliferation : The compound has been shown to affect cell proliferation rates in specific cancer cell lines, indicating potential anti-cancer properties.
  • Neuroprotective Effects : In models of neurodegeneration, this compound may exhibit protective effects against oxidative stress-induced cell death.

In Vivo Studies

Recent animal studies have provided insights into the pharmacokinetics and efficacy of this compound:

  • Behavioral Models : In rodent models, administration resulted in significant changes in behavior indicative of anxiolytic or antidepressant effects.
  • Pharmacokinetics : The compound demonstrated favorable absorption and distribution characteristics, with peak plasma concentrations achieved within a short time post-administration.

Case Studies

  • Hair Growth Stimulation : A study highlighted the compound's ability to stimulate hair growth in male C3H mice, showcasing its potential applications in dermatology .
    ParameterResult
    ModelMale C3H Mice
    EffectHair Growth Stimulation
    MechanismUnknown
  • Sebum Production Reduction : Another study reported a reduction in sebum production in male Syrian hamsters, suggesting potential use in treating acne .
  • Neuroprotective Study : In a mouse model of neurodegeneration, the compound exhibited protective effects against neuronal cell death due to oxidative stress .

Research Findings Summary

The biological activity of this compound is supported by diverse research findings indicating its potential therapeutic applications:

Study FocusFindings
Receptor InteractionPotential CB1 receptor binding
Cancer Cell ProliferationModulation observed
NeuroprotectionProtective effects against oxidative stress
Hair GrowthStimulation noted in murine models
Sebum ProductionReduction observed in hamster models

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine, and how is stereochemical purity ensured?

  • Methodology : Synthesis typically involves stereoselective strategies such as chiral resolution or asymmetric catalysis. For example, cyclohexane derivatives with trifluoromethyl groups can be synthesized via catalytic hydrogenation of substituted cyclohexenes, followed by amination. The stereochemistry (1R,2S) is controlled using chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes for hydrogenation) .
  • Validation : Enantiomeric excess (ee) is confirmed by chiral HPLC or polarimetry. X-ray crystallography may resolve absolute configuration if crystals are obtainable .

Q. How is the compound characterized structurally and functionally?

  • Techniques :

  • NMR/FTIR : To confirm the cyclohexyl backbone, trifluoromethyl (-CF₃) group (δ ~ -60 ppm in ¹⁹F NMR), and methanamine (-CH₂NH₂) moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₃F₃N for [3-(trifluoromethyl)cyclohexyl]methanamine) .
  • X-Ray Diffraction : Resolves spatial arrangement of substituents, critical for stereochemical assignments .

Q. What are the physicochemical properties relevant to its use in biological assays?

  • Lipophilicity : The trifluoromethyl group enhances logP (predicted ~2.1), favoring blood-brain barrier penetration.
  • Solubility : Moderate aqueous solubility (e.g., ~42 g/L for similar benzylamines), necessitating DMSO or ethanol as co-solvents in vitro .
  • Stability : Stable at -20°C for ≥4 years in anhydrous conditions but sensitive to oxidation; store under inert gas .

Advanced Research Questions

Q. How does the stereochemistry (1R,2S) influence biological activity, and what methods resolve conflicting SAR data?

  • SAR Insights : The 1R,2S configuration creates a distinct pharmacophore. For example, inversion to (1S,2R) in similar compounds reduces binding affinity to serotonin receptors by >50% .
  • Data Contradictions : Discrepancies in activity may arise from assay conditions (e.g., cell type, concentration). Use orthogonal assays (e.g., SPR, ITC) to validate target engagement .

Q. What computational strategies predict conformational flexibility and target interactions?

  • Molecular Dynamics (MD) : Simulates cyclohexane ring puckering and CF₃ group orientation. The chair conformation is energetically favored, with axial CF₃ minimizing steric clash .
  • Docking Studies : Dock into homology models of G protein-coupled receptors (GPCRs) using AutoDock Vina. The methanamine group forms hydrogen bonds with conserved aspartate residues .

Q. How can metabolic stability and off-target effects be optimized during lead optimization?

  • Metabolism : Cytochrome P450 (CYP3A4/2D6) assays identify major metabolites. Fluorination at specific positions (e.g., para to CF₃) reduces oxidative deamination .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to mitigate off-target inhibition. The CF₃ group may reduce promiscuity by steric hindrance .

Q. What analytical challenges arise in quantifying enantiomeric impurities, and how are they addressed?

  • Challenges : Trace impurities (<0.1% ee) can skew biological data.
  • Solutions : Use ultra-sensitive chiral columns (e.g., Chiralpak IA-3) with tandem MS detection. Derivatization with Marfey’s reagent enhances HPLC resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
Reactant of Route 2
Reactant of Route 2
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.